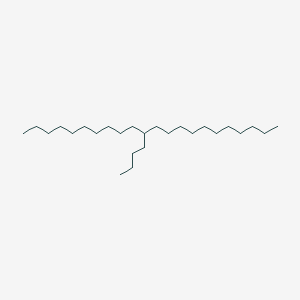

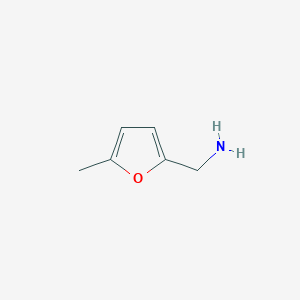

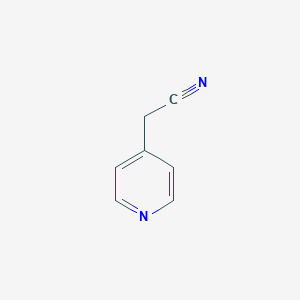

(5-メチルフラン-2-イル)メタンアミン

概要

説明

5-Methylfurfurylamine (5-MFA) is an organic compound belonging to the class of heterocyclic compounds. It is an amine, a type of organic compound containing an amino group. 5-MFA is a colorless, volatile liquid and is used in a variety of industrial and scientific applications. It is a useful intermediate in the synthesis of other organic compounds, and is also used as a fuel additive, a surfactant, and a corrosion inhibitor. In addition, 5-MFA has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anti-cancer agent.

科学的研究の応用

熱化学研究

5-メチルフルフリルアミンの熱化学的研究は、そのエネルギー特性を調べるために実施されました . 液体形成の標準モルエンタルピーは、静的ボンブ燃焼熱量計による、酸素中、T = 298.15 Kでの標準モル燃焼エネルギーから導き出されました . この研究は、5-メチルフルフリルアミンの熱化学的特性に関する貴重な洞察を提供します。

再生可能エネルギー源

化石燃料から再生可能エネルギーへの移行の必要性により、5-メチルフルフリルアミンが潜在的な再生可能エネルギー源として検討されています . リグノセルロース系バイオマスは、豊富で、迅速に再生可能であり、食料供給に影響を与えないため、化学生産のための優れた代替手段を提供します . 5-メチルフルフリルアミンは、フルフラール(バイオマスから得られる多用途な化学物質)の誘導体であり、商業的に持続可能な化学物質や燃料の生産に大きな可能性を秘めています

Safety and Hazards

特性

IUPAC Name |

(5-methylfuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEAGSCGERFGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369204 | |

| Record name | 5-Methylfurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-16-8 | |

| Record name | 5-Methylfurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 5-Methylfurfurylamine in materials science?

A1: 5-Methylfurfurylamine is primarily investigated for its role in creating reversible adhesion in materials. Researchers have successfully functionalized surfaces with diene and dienophile groups by utilizing 5-methylfurfurylamine in a multi-step process. [] This process involves depositing anhydride-rich plasma thin films, followed by an aminolysis reaction with 5-methylfurfurylamine to introduce diene functionality. [] This diene functionalization allows for reversible bonding via the Diels-Alder reaction with dienophile-functionalized surfaces. []

Q2: How does the surface morphology of the plasma thin films impact the reaction with 5-Methylfurfurylamine?

A2: The efficiency of the aminolysis reaction between the anhydride groups on the plasma thin films and 5-Methylfurfurylamine is significantly influenced by both the morphology and anhydride surface density of the films. [] While the exact relationship requires further investigation, optimizing these parameters is crucial for maximizing diene formation and achieving effective surface functionalization for subsequent Diels-Alder reactions. []

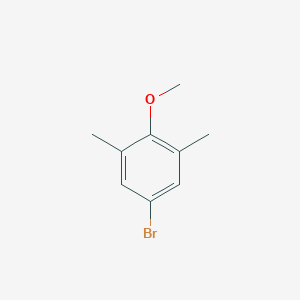

Q3: Can 5-Methylfurfurylamine be used to study interfacial reactions?

A3: Yes, 5-Methylfurfurylamine plays a key role in investigating interfacial Diels-Alder reactions. Researchers used a derivative of 5-Methylfurfurylamine, 5-bromo-2-furaldehyde, as a diene compound with a traceable element (bromine). [] This allowed them to monitor the reaction with dienophile-functionalized surfaces and analyze the resulting interface using techniques like XPS and SIMS. [] This approach provides valuable insights into the efficiency and spatial distribution of molecules within the interfacial region.

Q4: Are there any studies investigating the corrosion inhibition properties of 5-Methylfurfurylamine?

A4: Yes, research suggests that 5-Methylfurfurylamine exhibits promising corrosion inhibition properties for mild steel in acidic environments (1 M HCl). [] Electrochemical studies demonstrated an inhibition efficiency of 84.77% at a 0.005 M concentration of 5-Methylfurfurylamine. [] This protective effect is attributed to its adsorption onto the metal surface, forming a barrier against corrosive agents.

Q5: How does 5-Methylfurfurylamine compare to Furfurylamine in terms of corrosion inhibition?

A5: Interestingly, 5-Methylfurfurylamine demonstrates significantly higher corrosion inhibition efficiency (84.77%) compared to its structural analog, Furfurylamine (41.75%) at the same concentration (0.005 M). [] This difference in performance is attributed to the presence of the methyl group in 5-Methylfurfurylamine, which likely influences its adsorption characteristics on the metal surface. []

Q6: Have computational methods been employed to study 5-Methylfurfurylamine?

A6: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic properties of 5-Methylfurfurylamine and relate them to its corrosion inhibition performance. [] These calculations revealed that 5-Methylfurfurylamine possesses a higher HOMO energy, greater softness (S), a larger fraction of electrons transferred (ΔN), and a smaller energy gap (ΔE) compared to Furfurylamine. [] These quantum chemical parameters suggest a stronger interaction between 5-Methylfurfurylamine and the metal surface, aligning with its superior experimental inhibition efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)